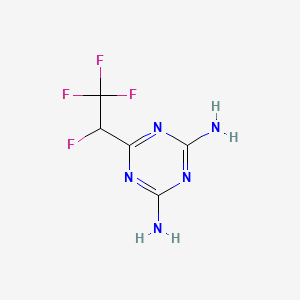
6-(1,2,2,2-Tetrafluoroethyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,2,2,2-Tetrafluoroethyl)-1,3,5-triazine-2,4-diamine is a fluorinated triazine derivative. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These properties make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,2,2,2-Tetrafluoroethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 1,2,2,2-tetrafluoroethylamine with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This approach enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1,2,2,2-Tetrafluoroethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include various substituted triazines depending on the nucleophile used.
Oxidation: Oxidized products include triazine oxides.
Reduction: Reduced products are typically amine derivatives of the original compound.
Applications De Recherche Scientifique
6-(1,2,2,2-Tetrafluoroethyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of high-performance materials, including polymers and coatings, due to its thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 6-(1,2,2,2-Tetrafluoroethyl)-1,3,5-triazine-2,4-diamine exerts its effects involves its interaction with specific molecular targets. The fluorinated triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can form stable complexes with metal ions and other biomolecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,2,2-Tetrafluoroethyl difluoromethyl ether
- 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether
- Desflurane
Uniqueness
Compared to similar compounds, 6-(1,2,2,2-Tetrafluoroethyl)-1,3,5-triazine-2,4-diamine is unique due to its triazine ring structure, which imparts additional stability and reactivity. The presence of the tetrafluoroethyl group enhances its thermal and chemical resistance, making it more suitable for high-performance applications.
Propriétés
Numéro CAS |
1793-26-6 |
|---|---|
Formule moléculaire |
C5H5F4N5 |
Poids moléculaire |
211.12 g/mol |
Nom IUPAC |
6-(1,2,2,2-tetrafluoroethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C5H5F4N5/c6-1(5(7,8)9)2-12-3(10)14-4(11)13-2/h1H,(H4,10,11,12,13,14) |
Clé InChI |
HIPHKZODMYVGFE-UHFFFAOYSA-N |
SMILES canonique |
C1(=NC(=NC(=N1)N)N)C(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B14745854.png)
![1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butan-1-one](/img/structure/B14745861.png)
![[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B14745866.png)
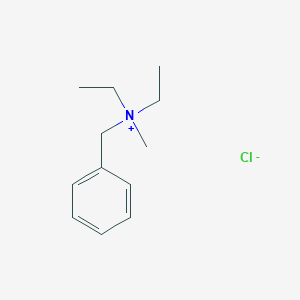

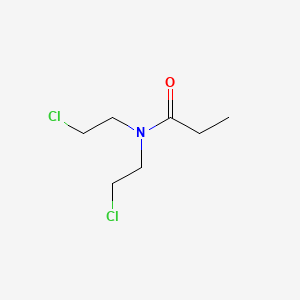
![6,7-Dimethyl-3-phenyl-4H-furo[3,2-b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B14745904.png)
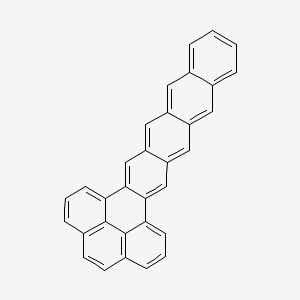
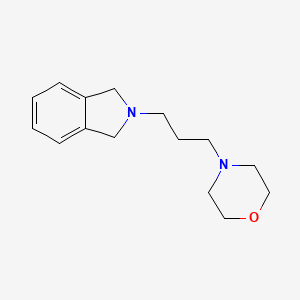
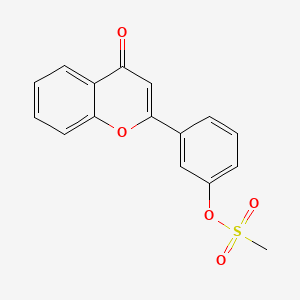
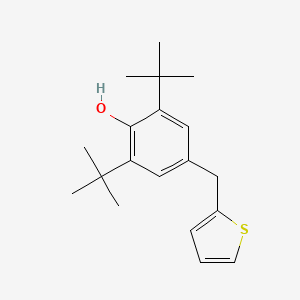
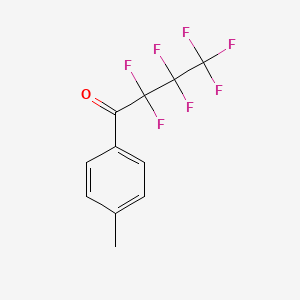
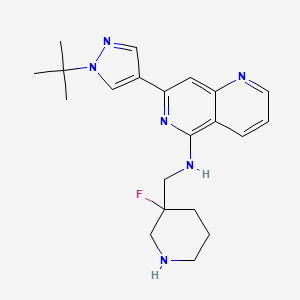
![13h-Indeno[1,2-c]phenanthrene](/img/structure/B14745940.png)
